molecular formula C11H12N2O B12432068 4,5-dimethyl-2-phenyl-1H-pyrazol-3-one CAS No. 7713-77-1

4,5-dimethyl-2-phenyl-1H-pyrazol-3-one

Cat. No.: B12432068
CAS No.: 7713-77-1
M. Wt: 188.23 g/mol
InChI Key: XZQXOUJKVOYPAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dimethyl-2-phenyl-1H-pyrazol-3-one is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound features a five-membered ring with two adjacent nitrogen atoms and various substituents, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dimethyl-2-phenyl-1H-pyrazol-3-one typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine. One common method includes the reaction of acetylacetone with phenylhydrazine under acidic conditions . The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethyl-2-phenyl-1H-pyrazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can produce various substituted pyrazoles .

Scientific Research Applications

4,5-Dimethyl-2-phenyl-1H-pyrazol-3-one has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-dimethyl-2-phenyl-1H-pyrazol-3-one involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structure and substituents. For instance, it may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways and targets vary based on the specific application and modifications of the compound.

Comparison with Similar Compounds

  • 1,2-Dihydro-1,5-dimethyl-4-(methylamino)-2-phenyl-3H-pyrazol-3-one
  • 4-Methylaminoantipyrine
  • Noramidopyrine hydrochloride

Comparison: 4,5-Dimethyl-2-phenyl-1H-pyrazol-3-one is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for targeted research .

Properties

CAS No.

7713-77-1

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

4,5-dimethyl-2-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C11H12N2O/c1-8-9(2)12-13(11(8)14)10-6-4-3-5-7-10/h3-7,12H,1-2H3

InChI Key

XZQXOUJKVOYPAH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NN(C1=O)C2=CC=CC=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.